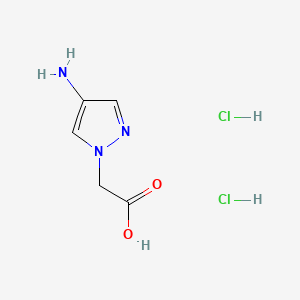

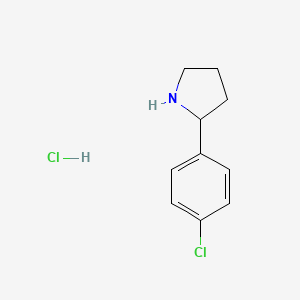

2-(4-氯苯基)吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine hydrochloride”, often involves the use of proline-derived ligands . These ligands are versatile and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)pyrrolidine hydrochloride” has been characterized and confirmed through various methods . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)pyrrolidine hydrochloride” has a molecular weight of 218.12 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 217.0425048 g/mol .科学研究应用

法医学:2-(4-氯苯基)吡咯烷盐酸盐及其衍生物已被确定为卡宁酮的新型盐酸盐,并通过GC-MS、IR、NMR和X射线衍射等技术进行了研究其性质。这些化合物在毒品鉴定和分析方面对法医学至关重要(Nycz et al., 2016)。

药物化学:这种化合物已被研究为地尔硫卓的功能类似物,一种心血管L型钙通道阻滞剂。研究已经考察了它的立体选择性行为、功能、电生理和结合特性,有助于心血管药物的开发(Carosati et al., 2009)。

抗菌活性:一种新型的嵌合了吡咯烷的双环硫醚嘧啶化合物,其中包含2-(4-氯苯基)吡咯烷,已被合成并研究其抗菌活性。它对各种细菌和分枝杆菌菌株显示出有希望的结果(Nural et al., 2018)。

有机合成:这种化合物已被用于合成各种有机分子,包括磺酰基吡咯烷和吡咯烷-1-磺酰基芳烃衍生物,表明它在有机化学中的多功能性(Smolobochkin et al., 2017)。

电化学性质:已对类似Tetrathiafulvalene-π-间隔-受体衍生物进行了研究,其中涉及2-(4-氯苯基)吡咯烷盐酸盐,探索它们的晶体结构、光学和电化学性质,这在材料科学领域非常重要(Andreu et al., 2000)。

安全和危害

作用机制

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific functional groups .

属性

IUPAC Name |

2-(4-chlorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQCCJUWYROBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677618 |

Source

|

| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203683-40-2 |

Source

|

| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)

![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599015.png)